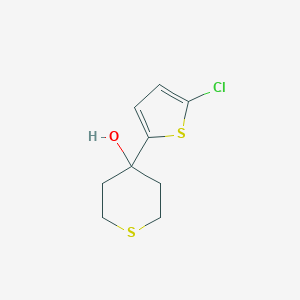
4-(5-Chlorothiophen-2-yl)thian-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “4-(5-Chlorothiophen-2-yl)thian-4-ol” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(5-Chlorothiophen-2-yl)thian-4-ol” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This method involves an initial reaction to form an intermediate, followed by a subsequent reaction to produce the final compound.
Hydrothermal synthesis: This method involves the use of high temperature and pressure to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale reactors and optimized conditions to maximize yield and minimize costs. Common industrial methods include:
Batch reactors: These reactors allow for precise control over reaction conditions and are suitable for producing high-purity compounds.
Continuous flow reactors: These reactors are used for large-scale production and offer advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions
“4-(5-Chlorothiophen-2-yl)thian-4-ol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of “this compound” typically involve specific reagents and conditions, such as:
Oxidizing agents: These include substances like potassium permanganate and hydrogen peroxide.
Reducing agents: These include substances like sodium borohydride and lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon and platinum.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. Common products include:
Oxidized derivatives: These are formed through oxidation reactions.
Reduced derivatives: These are formed through reduction reactions.
Substituted derivatives: These are formed through substitution reactions.
科学研究应用
“4-(5-Chlorothiophen-2-yl)thian-4-ol” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of biological processes and as a tool for probing cellular functions.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial products and materials.
作用机制
The mechanism of action of “4-(5-Chlorothiophen-2-yl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibiting enzymes: It may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
Modulating signaling pathways: It may modulate signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
属性
IUPAC Name |
4-(5-chlorothiophen-2-yl)thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS2/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFAJCWLYUEGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=C(S2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC=C(S2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













